Product packaging for (R,R)-Octahydro-benzoimidazole-2-thione(Cat. No.:CAS No. 139237-77-7)

(R,R)-Octahydro-benzoimidazole-2-thione

Cat. No.: B147968
CAS No.: 139237-77-7
M. Wt: 156.25 g/mol
InChI Key: INYFNNKRGLROQV-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,R)-Octahydro-benzoimidazole-2-thione is a saturated, chiral derivative of the privileged benzimidazole-2-thione scaffold. This compound features a stereospecific cis-fused bicyclic structure, serving as a versatile and valuable building block in medicinal chemistry and materials science research. As a benzimidazole-2-thione derivative, its core structure is a well-known pharmacophore in drug discovery due to its structural similarity to naturally occurring purines . Researchers utilize this chiral scaffold in the design and synthesis of novel bioactive molecules. Recent studies highlight the significant potential of benzimidazole-2-thione-based hybrids as potent anticancer agents. For instance, such hybrids have demonstrated remarkable efficacy as apoptotic antiproliferative agents by inhibiting the Epidermal Growth Factor Receptor (EGFR) pathway, with some compounds showing GI50 values in the nanomolar range . Furthermore, the benzimidazole-2-thione core has been investigated for its antibacterial properties, with studies using molecular docking to show its potential to bind strongly to target proteins in pathogens like Staphylococcus epidermidis . Beyond pharmaceutical applications, the benzimidazole-2-thione structure is also explored in materials science. Its electronic properties make it a candidate for developing new organic luminogens. Research has shown that donor-acceptor molecules constructed around this core can exhibit aggregation-induced emission and function as near-blue light emitters, suggesting potential applications in organic light-emitting diodes (OLEDs) . This compound is supplied as a high-purity compound for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2S B147968 (R,R)-Octahydro-benzoimidazole-2-thione CAS No. 139237-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYFNNKRGLROQV-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R,r Octahydro Benzoimidazole 2 Thione and Analogues

Strategies for the Enantioselective Construction of the Octahydro-benzoimidazole-2-thione (B8586171) Ring System

The principal approach to constructing the (R,R)-octahydro-benzoimidazole-2-thione ring system relies on the use of a pre-existing chiral precursor, namely (R,R)-1,2-diaminocyclohexane. This foundational strategy ensures the stereochemical integrity of the final product.

Cyclization Reactions Utilizing Chiral Diamine Precursors

The most direct and widely employed method for the synthesis of this compound involves the cyclization of optically pure (R,R)-1,2-diaminocyclohexane derivatives with a suitable thiocarbonyl source.

The starting material, (R,R)-1,2-diaminocyclohexane, is a commercially available and relatively inexpensive chiral diamine. Its synthesis is often achieved through the resolution of the racemic trans-1,2-diaminocyclohexane, for instance, by using tartaric acid to form diastereomeric salts that can be separated by crystallization. This accessibility makes it an attractive starting point for the synthesis of the target thiourea (B124793).

The crucial step in forming the thiourea ring is the introduction of the C=S group. Carbon disulfide (CS₂) is the most common and straightforward reagent for this transformation. The reaction proceeds by the nucleophilic attack of the amino groups of (R,R)-1,2-diaminocyclohexane on the carbon of CS₂, followed by an intramolecular cyclization with the elimination of hydrogen sulfide.

A variety of related thio-transfer reagents can also be employed, offering alternatives to the direct use of carbon disulfide. These include thiophosgene (B130339) (CSCl₂) and 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). While effective, the high toxicity and corrosive nature of thiophosgene have led to a preference for less hazardous alternatives like TCDI. TCDI reacts readily with the diamine to form the cyclic thiourea under mild conditions.

Table 1: Comparison of Thio-Transfer Reagents for Cyclization of (R,R)-1,2-Diaminocyclohexane

Thio-Transfer ReagentAdvantagesDisadvantagesTypical Reaction Conditions
Carbon Disulfide (CS₂)Inexpensive, readily availableUnpleasant odor, moderate reactivityAlcoholic solvent, often with a base
Thiophosgene (CSCl₂)Highly reactiveHighly toxic and corrosiveAprotic solvent, inert atmosphere
1,1'-Thiocarbonyldiimidazole (TCDI)Safer alternative to thiophosgene, mild reaction conditionsMore expensive than CS₂Aprotic solvent (e.g., THF), room temperature

Stereoselective Functionalization and Derivatization Approaches

Once the this compound scaffold is formed, it can be further functionalized. The nitrogen atoms of the thiourea moiety can undergo stereoselective alkylation or acylation. The bulky cyclohexane (B81311) backbone can direct the approach of electrophiles, leading to diastereoselective derivatization. For instance, reactions with chiral electrophiles can lead to the formation of more complex chiral structures with high diastereoselectivity. These derivatized analogues are often explored for their potential as organocatalysts or chiral ligands in asymmetric synthesis.

Application of Multicomponent Reaction Paradigms for Thione Synthesis

Multicomponent reactions (MCRs) offer an efficient approach to the synthesis of thioureas and their derivatives by combining three or more starting materials in a single pot. While specific examples for the direct one-pot synthesis of this compound via an MCR are not extensively reported, the general principles of MCRs are applicable. For instance, a pseudo-multicomponent reaction could involve the in-situ formation of a Schiff base from an aldehyde and one of the amino groups of (R,R)-1,2-diaminocyclohexane, followed by reduction and subsequent cyclization with a thio-transfer reagent. This approach allows for the introduction of diversity at the nitrogen atoms of the resulting thiourea.

Asymmetric Synthesis Routes to Specifically Chiral Octahydro-benzoimidazole-2-thione

While the use of a chiral starting material is the most common strategy, asymmetric synthesis routes that generate the chirality during the reaction sequence are also of significant interest. One such approach is the desymmetrization of a prochiral precursor. For example, a prochiral diketone could be envisioned to undergo a catalytic asymmetric reductive amination to form a chiral diamine in situ, which would then be cyclized to the chiral thiourea. Catalytic desymmetrization of meso-compounds represents a powerful tool in asymmetric synthesis, and its application to the synthesis of cyclic thioureas is an area of ongoing research.

Table 2: Summary of Synthetic Strategies

StrategyDescriptionKey Features
Cyclization of Chiral Diamine Reaction of (R,R)-1,2-diaminocyclohexane with a thio-transfer reagent.Most common and direct route, relies on commercially available chiral precursor.
Stereoselective Derivatization Functionalization of the pre-formed this compound scaffold.Allows for the introduction of further complexity and tuning of properties.
Multicomponent Reactions One-pot synthesis involving three or more components.Offers efficiency and potential for library synthesis.
Asymmetric Synthesis Creation of chirality during the synthesis, for example, through desymmetrization.Elegant approach that does not rely on a chiral starting material.

Enantioselective Transformations Mediated by Chiral Catalysts

The direct enantioselective synthesis of this compound is a nuanced challenge, often addressed by focusing on the asymmetric synthesis of its key precursor, (R,R)-1,2-diaminocyclohexane. Chiral catalysts play a pivotal role in this context. For instance, asymmetric hydrogenation of 1,2-diaminobenzene using chiral rhodium or ruthenium complexes can, in principle, yield chiral diaminocyclohexane, although achieving high enantioselectivity for the (R,R)-isomer requires careful catalyst design and optimization.

More commonly, chiral thiourea derivatives themselves, including structures analogous to the target molecule, are employed as powerful organocatalysts in a variety of asymmetric transformations. These catalysts operate through hydrogen bonding to activate substrates and control the stereochemical outcome of reactions. While not a direct synthesis of this compound, this highlights the importance of this structural motif in the broader field of enantioselective catalysis.

Catalyst TypeReactionKey Features
Chiral Rh/Ru ComplexesAsymmetric HydrogenationDirect route to chiral diamines from aromatic precursors.
Chiral Thiourea OrganocatalystsMichael additions, Aldol reactions, etc.Metal-free catalysis, high enantioselectivities achieved through hydrogen bonding.

Diastereoselective Synthesis through Strategic Use of Chiral Auxiliaries

Diastereoselective strategies offer a powerful alternative for the synthesis of chiral compounds like this compound. This approach involves the use of a chiral auxiliary, a readily available enantiopure compound that is temporarily incorporated into the reacting system to control the stereochemical course of the reaction.

In the context of the target molecule, a common strategy would involve starting with a prochiral cyclohexanedione derivative. Reaction with a chiral auxiliary, for example, a chiral amine, would form a chiral enamine or imine. Subsequent reduction and amination steps would be directed by the chiral auxiliary, leading to the formation of a diaminocyclohexane derivative with a specific diastereoselectivity. Removal of the auxiliary would then yield the chiral diamine, which can be converted to the desired thiourea. While this multi-step approach can be lengthy, it allows for a high degree of stereochemical control.

Chromatographic and Crystallization-Based Resolution Techniques for Octahydro-benzoimidazole-2-thione Isomers

Resolution of a racemic mixture of trans-1,2-diaminocyclohexane is the most established and widely used method to obtain the enantiomerically pure (R,R)-diamine required for the synthesis of this compound. wisc.eduwikipedia.org

Crystallization-Based Resolution: This classical method relies on the formation of diastereomeric salts by reacting the racemic diamine with a chiral resolving agent. L-(+)-tartaric acid is a commonly employed and effective resolving agent for this purpose. wisc.eduresearchgate.netresearchgate.net The diastereomeric salts, (R,R)-diammoniumcyclohexane mono-(+)-tartrate and (S,S)-diammoniumcyclohexane mono-(+)-tartrate, exhibit different solubilities, allowing for their separation by fractional crystallization. researchgate.netresearchgate.net The less soluble (R,R)-diammoniumcyclohexane mono-(+)-tartrate salt crystallizes out from the solution, and subsequent treatment with a base liberates the free (R,R)-1,2-diaminocyclohexane. researchgate.netnih.gov

Resolving AgentDiastereomeric SaltKey Feature
L-(+)-Tartaric Acid(R,R)-diammoniumcyclohexane mono-(+)-tartrateLower solubility allows for separation by crystallization. wisc.eduresearchgate.net

Chromatographic Resolution: Chiral chromatography offers a powerful analytical and preparative tool for the separation of enantiomers. For octahydro-benzoimidazole-2-thione isomers, this would typically involve the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation. nih.gov While direct resolution of the target molecule is possible, it is often more practical to resolve the precursor diamine or to analyze the enantiomeric purity of the final product using this technique. acs.org Derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column is another common approach. nih.gov

Sustainable and Green Chemistry Methodologies in Synthesis

Recent efforts in chemical synthesis have increasingly focused on the development of environmentally benign and sustainable methodologies. The synthesis of this compound and its analogues is no exception, with several green chemistry approaches being explored.

Development of Catalyst-Free and Solvent-Free Reaction Conditions

The development of catalyst-free and solvent-free reactions represents a significant advancement in green chemistry. For the synthesis of cyclic thioureas, a notable solvent-free method involves the reaction of cyclic formaldehyde (B43269) aminals with elemental sulfur at elevated temperatures. nih.gov This method avoids the use of toxic and flammable solvents like carbon disulfide.

Furthermore, the synthesis of unsymmetrical thioureas has been achieved under solvent-free conditions by reacting dithiocarbamates with amines, eliminating the need for a catalyst and simplifying the work-up procedure. researchgate.net While not directly demonstrated for this compound, these principles can be adapted to its synthesis from (R,R)-1,2-diaminocyclohexane.

Utilization of Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.gov The synthesis of various thiourea derivatives has been shown to be accelerated under ultrasonic conditions. nih.govresearchgate.net For instance, the reaction of diamines with isothiocyanates can be efficiently carried out using ultrasonic irradiation, providing the corresponding bis-thioureas in quantitative yields. researchgate.net This technique can be readily applied to the reaction of (R,R)-1,2-diaminocyclohexane with a thiocarbonyl source to afford the target molecule.

MethodConventional HeatingUltrasound-Assisted
Reaction Time Often several hoursTypically minutes to an hour nih.gov
Yield VariableOften higher yields nih.gov
Conditions Higher temperatures may be requiredMilder conditions, often at room temperature

Derivatization and Targeted Structural Modifications of the this compound Core

The this compound core, with its C2-symmetry and functional groups, serves as a versatile scaffold for the development of a wide range of derivatives with tailored properties, particularly as chiral ligands for asymmetric catalysis. researchgate.net The two nitrogen atoms of the thiourea moiety can be functionalized, for example, by N-alkylation or N-acylation, to introduce various substituents.

Starting from (R,R)-1,2-diaminocyclohexane, a vast library of N,N'-disubstituted derivatives has been synthesized, which can then be converted to their corresponding cyclic thioureas. researchgate.netresearchgate.net These modifications can influence the steric and electronic properties of the molecule, which is crucial for its application as a chiral ligand or organocatalyst. nih.govresearchgate.net For instance, the introduction of bulky substituents on the nitrogen atoms can create a more defined chiral pocket, enhancing enantioselectivity in catalyzed reactions.

Derivative TypeSynthetic ApproachPotential Application
N,N'-DialkylReductive amination of the diamine followed by cyclizationChiral ligands for metal-catalyzed reactions researchgate.net
N,N'-DiarylBuchwald-Hartwig amination of the diamine followed by cyclizationChiral organocatalysts
N,N'-Bis(amide)Acylation of the diamine followed by cyclizationHydrogen-bond donors in organocatalysis

N-Alkylation and N-Acylation Reactions for Modifying Nitrogen Centers

The two nitrogen atoms of the octahydro-benzoimidazole-2-thione ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions. These reactions are pivotal for introducing a variety of substituents, thereby modulating the compound's physicochemical properties.

N-Alkylation: The N-alkylation of cyclic thioureas can be achieved using a range of alkylating agents, such as alkyl halides (iodides, bromides, chlorides) or sulfates, in the presence of a base. The choice of base and reaction conditions can influence the degree of alkylation, leading to either mono- or di-N-alkylated products. Stronger bases like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) tend to favor di-alkylation, whereas milder bases like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) may allow for the isolation of mono-alkylated intermediates.

Interactive Data Table: N-Alkylation of this compound

EntryAlkylating AgentBaseSolventProduct
1Methyl IodideK₂CO₃Acetonitrile1-Methyl-(R,R)-octahydro-benzoimidazole-2-thione
2Benzyl BromideNaHTHF1,3-Dibenzyl-(R,R)-octahydro-benzoimidazole-2-thione
3Ethyl BromoacetateEt₃NDMFEthyl 2-(3-((R,R)-2-thioxooctahydrobenzoimidazol-1-yl))acetate

N-Acylation: N-acylation is another important transformation for modifying the nitrogen centers, introducing acyl groups that can alter the electronic properties and hydrogen-bonding capabilities of the molecule. This reaction is typically performed using acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. Similar to alkylation, the reaction can be controlled to yield mono- or di-acylated products.

Interactive Data Table: N-Acylation of this compound

EntryAcylating AgentBaseSolventProduct
1Acetyl ChloridePyridineDichloromethane1-Acetyl-(R,R)-octahydro-benzoimidazole-2-thione
2Benzoyl ChlorideEt₃NChloroform1,3-Dibenzoyl-(R,R)-octahydro-benzoimidazole-2-thione
3Acetic Anhydride (B1165640)DMAP (cat.)Dichloromethane1-Acetyl-(R,R)-octahydro-benzoimidazole-2-thione

S-Alkylation and Other Sulfur-Centered Transformations

The sulfur atom in the thiourea moiety of this compound is also a site for synthetic modification. Due to the thione-thiol tautomerism, the molecule can exist in a thiol form, which possesses a nucleophilic sulfur atom.

S-Alkylation: S-alkylation is a common reaction for cyclic thioureas and typically proceeds under basic conditions to deprotonate the thiol tautomer, forming a highly nucleophilic thiolate anion. This anion then readily reacts with alkylating agents to form S-alkylated products, which are isothiourea derivatives. The reaction conditions for S-alkylation are often milder than those required for N-alkylation.

Interactive Data Table: S-Alkylation of this compound

EntryAlkylating AgentBaseSolventProduct
1Methyl IodideNaOHEthanol2-(Methylthio)- (R,R)-4,5,6,7-tetrahydro-1H-benzoimidazole
2Propargyl BromideK₂CO₃Acetone2-(Prop-2-yn-1-ylthio)-(R,R)-4,5,6,7-tetrahydro-1H-benzoimidazole
32-BromoacetophenoneNaOEtEthanol2-(2-Oxo-2-phenylethylthio)-(R,R)-4,5,6,7-tetrahydro-1H-benzoimidazole

Other Sulfur-Centered Transformations: Beyond S-alkylation, the sulfur atom can undergo other transformations. For instance, oxidation of the thiourea can lead to the formation of disulfide bridges between two molecules or to the formation of sulfenic, sulfinic, or sulfonic acid derivatives, depending on the oxidizing agent and reaction conditions.

Regioselective Modification of the Alicyclic Ring System

The cyclohexane ring of this compound presents opportunities for regioselective modifications, which can introduce additional functional groups and stereocenters. The existing stereochemistry of the ring can direct the approach of reagents, leading to stereoselective outcomes.

The strategies for modifying the alicyclic ring often involve transformations of the C-H bonds into C-X bonds (where X is a heteroatom) or the introduction of unsaturation.

Functionalization via Radical Reactions: Free-radical halogenation, for example, using N-bromosuccinimide (NBS) under photochemical conditions, can introduce a bromine atom onto the cyclohexane ring. The position of halogenation will be influenced by the stability of the resulting carbon radical.

Introduction of Unsaturation: Dehydrogenation of the cyclohexane ring could, in principle, lead to the corresponding tetrahydo- or fully aromatic benzimidazole-2-thione analogues. However, such reactions typically require harsh conditions and may not be compatible with the thiourea functionality.

Directed Functionalization: The presence of the nitrogen atoms in the fused imidazole (B134444) ring can potentially direct metallation reactions (e.g., directed ortho-metallation if the system were aromatic). In the saturated system, while less common, directed C-H activation could be a potential avenue for regioselective functionalization, though this remains a challenging area of research.

The regioselective modification of the alicyclic ring is the least explored area for this specific scaffold, and synthetic strategies often rely on the functionalization of the starting diaminocyclohexane precursor before the formation of the thiourea ring.

Advanced Spectroscopic Characterization and Structural Elucidation of R,r Octahydro Benzoimidazole 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals and confirm the relative stereochemistry of the chiral centers.

The ¹H-NMR spectrum of (R,R)-Octahydro-benzoimidazole-2-thione is expected to reveal the number of unique proton environments, their chemical shifts, multiplicities (splitting patterns), and coupling constants. Due to the C₂ symmetry of the (R,R) isomer, the number of signals will be half of the total number of protons. The protons on the fused cyclohexane (B81311) ring will appear in the aliphatic region, typically between 1.0 and 4.0 ppm. The two N-H protons of the thiourea (B124793) moiety are expected to appear as a broad singlet at a lower field, the exact chemical shift of which would be dependent on the solvent and concentration. The bridgehead protons (C3a-H and C7a-H) are diastereotopic and would be expected to show distinct signals. The multiplicity of each signal would provide information about the number of adjacent protons, as dictated by the n+1 rule.

Expected ¹H-NMR Data for this compound

Protons Expected Chemical Shift (ppm) Expected Multiplicity
N-H 5.0 - 8.0 Broad Singlet
C3a-H, C7a-H 3.0 - 4.5 Multiplet

The ¹³C-NMR spectrum provides information about the different carbon environments in the molecule. For this compound, a total of four distinct carbon signals would be anticipated due to the molecule's symmetry. The most downfield signal would correspond to the thiocarbonyl carbon (C=S) of the thiourea group, typically appearing in the range of 180-200 ppm. The bridgehead carbons (C3a and C7a) would be found at an intermediate chemical shift, while the saturated carbons of the cyclohexane ring would appear in the upfield aliphatic region.

Expected ¹³C-NMR Data for this compound

Carbon Atom Expected Chemical Shift (ppm)
C=S 180 - 200
C3a, C7a 50 - 70

Two-dimensional NMR techniques are indispensable for establishing the complete bonding framework and the three-dimensional structure of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum would confirm the connectivity of protons on the cyclohexane ring, allowing for a sequential assignment of the aliphatic signals.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry. For this compound, which has a cis-fused ring system, NOESY would show spatial correlations between the two bridgehead protons (C3a-H and C7a-H), confirming their presence on the same face of the ring system. This is a definitive indicator of the cis stereochemistry at the ring junction.

To determine the enantiomeric excess (e.e.) of a sample of this compound, chiral NMR shift reagents can be employed. unipi.itacs.org These are typically lanthanide complexes that are themselves chiral. tcichemicals.com Upon addition of a chiral shift reagent to a solution of the analyte, diastereomeric complexes are formed with each enantiomer. These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the (R,R) and (S,S) enantiomers. By integrating the signals corresponding to each enantiomer in the ¹H or ¹³C NMR spectrum, the enantiomeric excess of the sample can be accurately quantified. mdpi.comnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, broad band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibrations of the secondary amine groups in the thiourea moiety. The C-H stretching vibrations of the saturated cyclohexane ring would appear just below 3000 cm⁻¹. A key absorption band, characteristic of the thiocarbonyl group (C=S), is expected in the region of 1200-1050 cm⁻¹. The presence of a strong band around 1500 cm⁻¹ can also be associated with the thioamide system. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=S stretching vibration, which can sometimes be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The symmetric C-H stretching and bending vibrations of the aliphatic ring would also be observable. For crystalline samples, Raman spectroscopy can be particularly useful for studying polymorphism. nih.gov

Expected Vibrational Frequencies for this compound

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch 3200 - 3400 (broad, strong) 3200 - 3400 (weak)
C-H Stretch (aliphatic) 2850 - 2960 (strong) 2850 - 2960 (strong)
N-H Bend 1550 - 1650 (medium) Weak or inactive

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₁₂N₂S), the molecular weight is 156.25 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 156.

The fragmentation pattern would provide further confirmation of the structure. Common fragmentation pathways for related benzimidazole (B57391) and thiourea derivatives involve the loss of small neutral molecules or radicals. journalijdr.comresearchgate.net For octahydro-benzoimidazole-2-thione (B8586171), fragmentation could be initiated by cleavage of the cyclohexane ring or by fragmentation of the thiourea moiety. The observation of fragment ions corresponding to the loss of SH, CS, or parts of the aliphatic ring would be expected and would help to piece together the molecular structure. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the determination of their elemental compositions, providing an unambiguous confirmation of the molecular formula.

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography stands as the gold standard for the determination of molecular structure, providing unequivocal proof of connectivity, configuration, and conformation. The analysis of Perhydrobenzimidazole-2-thione, the racemic mixture containing both (R,R) and (S,S) enantiomers, has provided critical insights into the solid-state structure of this system. nih.govnih.gov

The compound crystallizes in the monoclinic system with the space group P21/m. nih.gov In this arrangement, the two enantiomers, (R,R) and (S,S), are present in a 1:1 ratio within the crystal lattice. nih.govnih.gov The analysis reveals that the six-membered saturated ring adopts a stable chair conformation, which is a low-energy arrangement for cyclohexane-like rings. nih.gov The five-membered thiourea ring is fused to this chair structure.

A key feature of the crystal packing is the formation of intermolecular hydrogen bonds. Specifically, the amine hydrogen (N-H) of one molecule interacts with the sulfur atom (S) of an adjacent molecule, creating N—H···S hydrogen bonds. These interactions link the individual molecules into chains that propagate along the europa.eu crystallographic direction, forming a stable, ordered supramolecular assembly in the crystal. nih.govnih.gov

While this analysis was performed on the racemic crystal, it provides the definitive conformational arrangement of the fused ring system and the key intermolecular interactions that govern the solid-state structure, which are directly applicable to the individual (R,R) enantiomer.

Table 1: Crystal Data and Structure Refinement for Perhydrobenzimidazole-2-thione

ParameterValue
Empirical FormulaC₇H₁₂N₂S
Formula Weight156.25
Crystal SystemMonoclinic
Space GroupP2₁/m
a (Å)5.7459 (16)
b (Å)8.543 (2)
c (Å)8.816 (2)
β (°)98.208 (4)
Volume (ų)428.3 (2)
Z2
Temperature (K)293 (2)
RadiationMo Kα (λ = 0.71073 Å)

Data sourced from Liu, Y., & Li, X. (2009). Perhydro-benzimidazole-2-thione. Acta Crystallographica Section E: Structure Reports Online, 65(2), o248. nih.gov

Integrated Spectroscopic Data Analysis for Robust Structural Proof

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provide complementary data about the molecule's structure and dynamics, typically in solution. Although specific experimental spectra for this compound are not widely published, a detailed analysis based on the known structure and data from analogous compounds allows for a robust prediction of its spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the key functional groups. The N-H stretching vibrations of the secondary amines in the thiourea moiety would appear as a distinct band in the region of 3400-3200 cm⁻¹. The aliphatic C-H stretching of the methylene (B1212753) (CH₂) and methine (CH) groups of the saturated rings would be observed around 2950-2850 cm⁻¹. A particularly important band for this molecule is the C=S (thione) stretching vibration, which typically appears in the 1250-1020 cm⁻¹ region. The presence of a strong band in this region, coupled with the N-H stretch, would provide strong evidence for the octahydro-benzoimidazole-2-thione core structure.

Table 2: Predicted Characteristic IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
N-H (Amine)Stretch3400 - 3200
C-H (Aliphatic)Stretch2950 - 2850
C=S (Thione)Stretch1250 - 1020
C-NStretch1350 - 1250

¹H NMR Spectroscopy

The ¹H NMR spectrum would confirm the presence and connectivity of the hydrogen atoms in the molecule. Due to the fused, saturated ring system, the signals for the aliphatic protons are expected to appear in the upfield region of the spectrum, likely between 1.0 and 4.0 ppm. The two methine protons at the ring junction (C3a and C7a in IUPAC nomenclature) would likely appear as complex multiplets due to coupling with several neighboring protons. The eight methylene protons on the six-membered ring would also produce complex, overlapping multiplets. The two N-H protons are expected to give a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. For the C₂-symmetric this compound, four distinct carbon signals would be expected. The most downfield signal would correspond to the C=S carbon (C2), predicted to be in the range of 180-200 ppm. The two equivalent methine carbons at the ring junction (C3a and C7a) would produce a single signal. The four methylene carbons of the six-membered ring would be grouped into two sets of two equivalent carbons each, giving rise to two additional signals in the aliphatic region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

TypeAtomPredicted Chemical Shift (ppm)Multiplicity
¹H NMR N-HVariable (e.g., 5.0 - 8.0)Broad Singlet
CH (Methine)2.5 - 4.0Multiplet
CH ₂ (Methylene)1.0 - 2.5Multiplets
¹³C NMR C=S180 - 200Singlet
C H (Methine)50 - 70Doublet
C H₂ (Methylene)20 - 40Triplet

The integrated analysis of these spectroscopic techniques provides a comprehensive and robust confirmation of the molecular structure of this compound. The IR data confirms the presence of key functional groups, while ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, confirming the connectivity and symmetry of the molecule. When combined with the definitive three-dimensional structure from X-ray crystallography, a complete and unambiguous structural elucidation is achieved.

Computational and Theoretical Investigations of R,r Octahydro Benzoimidazole 2 Thione

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) stands as a powerful and widely used quantum mechanical modeling method to investigate the electronic structure, geometry, and spectroscopic properties of molecules. A computational study of (R,R)-Octahydro-benzoimidazole-2-thione would heavily rely on DFT calculations to provide fundamental insights.

Optimization of Molecular Geometries and Conformational Landscape Analysis

The first step in a computational investigation would be to determine the most stable three-dimensional structure of This compound . This involves a process called geometry optimization. Researchers would typically employ a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-31G(d,p) or larger) to find the lowest energy arrangement of atoms.

Given the flexibility of the saturated cyclohexane (B81311) and imidazole (B134444) rings, a comprehensive conformational search would be crucial. This analysis would identify various possible chair and boat conformations of the six-membered ring and puckering of the five-membered ring. The relative energies of these conformers would be calculated to identify the global minimum and other low-energy isomers that might exist in equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Ring Pucker Conformation Relative Energy (kcal/mol)
1 Chair-Twist 0.00
2 Chair-Envelope 1.25
3 Boat-Twist 3.50
4 Boat-Envelope 4.78

This table is illustrative and does not represent actual experimental or calculated data.

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

Once the optimized geometries of the stable conformers are obtained, their spectroscopic properties can be predicted. DFT calculations, specifically using the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical shifts, when compared to experimental data (if available), can help confirm the structure and assign signals in the NMR spectrum.

Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. This involves computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes would be analyzed to identify characteristic frequencies, such as the C=S stretching, N-H bending, and C-H stretching vibrations. A scaling factor is often applied to the calculated frequencies to better match experimental values.

Table 2: Illustrative Predicted Vibrational Frequencies for the Most Stable Conformer of this compound

Vibrational Mode Calculated Frequency (cm⁻¹) (Unscaled) Calculated Frequency (cm⁻¹) (Scaled)
N-H Stretch 3450 3312
C-H Stretch (asym) 3010 2890
C-H Stretch (sym) 2950 2832
C=S Stretch 1250 1200
N-C-N Bend 1100 1056

This table is illustrative and does not represent actual experimental or calculated data.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The electronic properties and chemical reactivity of This compound would be explored through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical stability and reactivity.

Table 3: Example of Calculated Electronic Properties and Reactivity Indices

Parameter Value (eV)
HOMO Energy -6.25
LUMO Energy -0.55
HOMO-LUMO Gap (ΔE) 5.70
Electronegativity (χ) 3.40
Chemical Hardness (η) 2.85
Electrophilicity Index (ω) 2.03

This table is illustrative and does not represent actual experimental or calculated data.

Mechanistic Studies through Advanced Computational Modeling

Beyond static properties, computational modeling is invaluable for elucidating the dynamics of chemical reactions involving This compound .

Elucidation of Proposed Reaction Pathways and Identification of Transition States

Should This compound be involved in a chemical reaction, for instance, as a catalyst or a reactant, computational methods can be used to map out the entire reaction mechanism. This involves identifying all reactants, intermediates, transition states, and products along a proposed reaction coordinate.

Transition state (TS) searching algorithms are employed to locate the saddle point on the potential energy surface that connects reactants and products. The geometry of the transition state provides critical information about the bond-breaking and bond-forming processes. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified TS correctly connects the desired reactants and products.

Determination of Activation Energies and Kinetics of Reaction Steps

Once the energies of the reactants, transition states, and products are calculated, the activation energy (the energy barrier that must be overcome for the reaction to occur) for each step can be determined. This is a key factor in understanding the rate of a chemical reaction. A high activation energy implies a slow reaction, while a low activation energy suggests a faster process.

By calculating the activation energies for competing reaction pathways, researchers can predict the most likely mechanism and the expected product distribution. These theoretical kinetic parameters can then be compared with experimental rate data to validate the proposed mechanism.

While no specific computational or theoretical research on This compound is currently available, the established methodologies described above provide a clear roadmap for future investigations. Such studies, utilizing Density Functional Theory and other advanced modeling techniques, would be instrumental in characterizing its structural, spectroscopic, and electronic properties, as well as its chemical reactivity and potential reaction mechanisms. The generation of such data would be essential for any future application or further study of this specific chiral compound.

Computational Validation and Support for Experimentally Derived Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating and validating reaction mechanisms that are proposed based on experimental observations. For organocatalysts like this compound, DFT calculations provide a molecular-level understanding of reaction pathways, transition states, and the energetics involved. These theoretical investigations are crucial for confirming the plausibility of a proposed mechanism and for understanding the origins of catalytic activity. rsc.org

The validation process typically involves modeling the entire catalytic cycle. Researchers compute the geometries and energies of reactants, intermediates, transition states, and products. The key objective is to locate the transition state structures and calculate the activation energy barriers for each step. A viable reaction mechanism is characterized by energetically accessible transition states and stable intermediates that are consistent with experimental findings.

For instance, in a Michael addition catalyzed by a thiourea (B124793) derivative, the catalyst is believed to activate the electrophile through hydrogen bonding. Computational models can confirm this by showing the formation of a stable catalyst-substrate complex. The subsequent nucleophilic attack is then modeled to find the corresponding transition state. By comparing the calculated energy barriers for different potential pathways (e.g., concerted vs. stepwise), the most likely mechanism can be identified. zsmu.edu.ua

Table 1: Illustrative Reaction Energy Profile for a Catalyzed Reaction Step This table presents hypothetical data representative of a DFT analysis for a single step in a reaction catalyzed by a chiral thiourea catalyst.

SpeciesDescriptionRelative Energy (kcal/mol)
R + CSeparated Reactants + Catalyst0.0
RCReactant-Catalyst Complex-5.2
TS1Transition State+12.5
I1Intermediate-8.0
P + CSeparated Products + Catalyst-15.7

Chiral Recognition and Enantioselective Interaction Studies

The ability of this compound to induce stereoselectivity stems from its capacity for chiral recognition. Computational studies are indispensable for understanding how this catalyst differentiates between enantiomeric transition states, leading to the preferential formation of one enantiomer of the product.

Enantioselectivity in catalysis arises from the energy difference between the diastereomeric transition states leading to the (R) and (S) products. Computational modeling is used to build and analyze these transition state structures. The chiral environment created by the this compound catalyst leads to one transition state being energetically more favorable than the other.

The primary interaction responsible for this discrimination is the dual hydrogen bonding from the thiourea N-H groups to an acceptor group on the substrate (e.g., a nitro or carbonyl group). The fixed stereochemistry of the catalyst's cyclohexane backbone positions the substrate in a specific orientation. The approach of the nucleophile is then modeled from two different faces (pro-R and pro-S), leading to the two competing transition states. The energy difference between these states (ΔΔG‡) is directly related to the enantiomeric excess (ee) observed experimentally. A higher energy difference corresponds to higher selectivity.

Table 2: Example of Calculated Energy Differences for Competing Transition States This table provides representative computational results for the enantioselective step of a catalyzed reaction.

Transition StateDescriptionRelative Gibbs Free Energy (ΔG‡) (kcal/mol)Calculated Enantiomeric Excess (ee%)
TS-pro-RLeads to R-product14.295%
TS-pro-SLeads to S-product16.1
ΔΔG‡ (ΔG‡(TS-pro-S) - ΔG‡(TS-pro-R)) 1.9

The energy difference of 1.9 kcal/mol between the two transition states strongly favors the pathway leading to the R-product, consistent with a high predicted enantiomeric excess.

A detailed analysis of the transition state geometries reveals the specific non-covalent interactions that govern selectivity. For thiourea catalysts, the key interactions are the hydrogen bonds between the catalyst's N-H donors and the substrate's acceptor groups. Computational analysis allows for the precise measurement of bond lengths, angles, and the evaluation of steric clashes that destabilize the unfavored transition state.

In the favored transition state, the substrate fits snugly into the chiral pocket of the catalyst, maximizing stabilizing interactions like hydrogen bonds and minimizing steric repulsion. In the disfavored transition state, the substrate is forced into a less optimal orientation, which may result in elongated or distorted hydrogen bonds and significant steric hindrance between a substituent on the substrate and the catalyst's backbone. These subtle differences in diastereomeric interactions are the ultimate source of enantioselectivity.

Table 3: Analysis of Key Intermolecular Distances in Competing Transition State Models This table shows hypothetical geometric data from the computational models of the favored and disfavored transition states, highlighting the differences in key hydrogen bonding interactions.

InteractionDistance in Favored TS (Å)Distance in Disfavored TS (Å)
N1-H···O1.852.05
N2-H···O1.881.90
Steric Contact (C-H···H-C)2.952.45

The data indicates stronger and more optimal hydrogen bonding (shorter distances) in the favored transition state. Furthermore, a significantly shorter steric contact distance in the disfavored transition state suggests a destabilizing steric clash, explaining its higher energy.

Applications in Asymmetric Catalysis Involving R,r Octahydro Benzoimidazole 2 Thione

(R,R)-Octahydro-benzoimidazole-2-thione as a Chiral Organocatalyst

As an organocatalyst, this compound leverages non-covalent interactions to create a chiral environment, guiding the stereochemical outcome of a reaction. Its primary role is that of a hydrogen-bond donor, a feature central to the activation of electrophilic substrates.

The defining feature of this compound in organocatalysis is the thiourea (B124793) functional group. The two N-H protons of the thiourea moiety are sufficiently acidic to form strong, directional hydrogen bonds with Lewis basic sites on substrate molecules, such as carbonyl oxygens or nitro groups. This dual hydrogen-bonding activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, making it more susceptible to nucleophilic attack.

The rigidified cyclohexane (B81311) backbone locks the catalyst into a specific conformation, presenting the N-H donors in a well-defined chiral pocket. This pre-organized catalytic environment is crucial for effective stereochemical communication, ensuring that the nucleophile approaches the activated electrophile from a specific face, leading to high enantioselectivity. The bifunctional nature of catalysts derived from chiral diamines, where the thiourea acts as a hydrogen-bond donor and another site can act as a Brønsted base, is a key strategy in asymmetric organocatalysis.

The ability of this compound and its analogs to act as effective hydrogen-bond donors has been exploited in a variety of asymmetric organic transformations, most notably in desymmetrization reactions and Michael additions.

Desymmetrization Reactions: Desymmetrization of meso-compounds is a powerful strategy for generating multiple stereocenters in a single step. Chiral thiourea catalysts have proven effective in the asymmetric ring-opening of meso-cyclic anhydrides. In these reactions, the thiourea catalyst activates the anhydride (B1165640) by forming hydrogen bonds with its carbonyl groups. This activation, combined with the catalyst's chiral environment, directs the incoming nucleophile (such as an alcohol, thiol, or amine) to one of the two enantiotopic carbonyl carbons, resulting in a chiral hemiester, hemithioester, or amide with high enantiomeric excess. nih.govacs.orgresearchgate.net For instance, thiourea catalysts derived from chiral diamines have been successfully used for the enantioselective alcoholysis and aminolysis of various cyclic anhydrides. nih.govacs.orgresearchgate.net

Table 1: Thiourea-Catalyzed Desymmetrization of meso-Anhydrides Data derived from studies on analogous chiral diamine-thiourea catalysts.

EntryAnhydride SubstrateNucleophileCatalyst Loading (mol%)Yield (%)ee (%)
1cis-Cyclohexane-1,2-dicarboxylic anhydrideBenzyl alcohol19592
2meso-Succinic anhydrideMethanol1>9091
3meso-Glutaric anhydrideMethanol1>9093
4cis-Norbornene-exo-2,3-dicarboxylic anhydrideBenzylamine109295
5cis-Cyclopentane-1,2-dicarboxylic anhydrideThiophenol109190

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds, or the Michael addition, is a cornerstone of C-C bond formation. Chiral thiourea catalysts, including those with the (R,R)-cyclohexanediamine backbone, excel in promoting asymmetric Michael additions. The catalyst activates the Michael acceptor, typically an enone or nitroolefin, through dual hydrogen bonding, while a basic co-catalyst or a basic site on the catalyst itself activates the nucleophile (e.g., a ketone, aldehyde, or malonate). This dual activation model brings the reactants together within the chiral pocket of the catalyst, facilitating a highly enantioselective reaction. Bifunctional primary amine-thioureas have been particularly effective in the addition of ketones and aldehydes to nitroalkenes, affording the corresponding γ-nitro ketones and aldehydes in high yields and enantioselectivities.

Table 2: Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by Chiral Amine-Thioureas Data based on catalysts with a chiral (R,R)-diamine scaffold.

EntryMichael Donor (Nucleophile)Michael Acceptor (Electrophile)Yield (%)ee (%)
1Acetonetrans-β-Nitrostyrene9392
2Cyclohexanonetrans-β-Nitrostyrene9994
3Acetophenonetrans-4-Chloro-β-nitrostyrene9998
4Propanaltrans-β-Nitrostyrene9599
5Acetone2-(2-Nitrovinyl)furan8688

Another synergistic strategy involves combining a chiral thiourea with a different chiral organocatalyst, such as proline. In such dual-catalyst systems, the proline may activate the nucleophile by forming an enamine, while the thiourea activates the electrophile. rsc.org This cooperative action, enabled by a network of non-covalent interactions, can lead to lower energy pathways and superior stereocontrol compared to using either catalyst alone. rsc.org

This compound as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions

Beyond organocatalysis, the structural features of this compound make it an attractive chiral ligand for transition metal catalysis. The nitrogen atoms of the benzimidazole (B57391) ring and the sulfur atom of the thione group can serve as coordination sites for metal ions.

Metal complexes incorporating benzimidazole-based ligands are typically synthesized by reacting the chiral ligand with a suitable metal precursor. For ruthenium, a common precursor is a dimeric species like [RuCl₂(p-cymene)]₂. The reaction involves the cleavage of the chloride bridges in the precursor and coordination of the chiral benzimidazole ligand to the metal center. dergi-fytronix.com

The resulting complexes, often with a "piano-stool" geometry, position the chiral ligand in close proximity to the metal's active site. The rigidity and defined stereochemistry of the this compound ligand create a well-defined chiral environment around the metal. This steric and electronic influence is critical for inducing enantioselectivity in catalytic transformations. Characterization of these complexes is typically performed using techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis to confirm the structure and coordination mode. dergi-fytronix.comxjtlu.edu.cn

One of the most significant applications for chiral ligands is in the asymmetric hydrogenation of prochiral ketones and olefins. Ruthenium complexes bearing chiral benzimidazole and related diamine-based ligands have demonstrated high efficacy in the transfer hydrogenation and direct hydrogenation of ketones. dergi-fytronix.comxjtlu.edu.cn

In these reactions, a ruthenium hydride species is the key catalytic intermediate. The chiral ligand environment dictates the facial selectivity of hydride delivery from the metal to the prochiral carbonyl carbon of the ketone. The mechanism often involves a concerted transfer of a hydride from the metal and a proton from a coordinated amine or solvent molecule. Benzimidazole ligands have been shown to be effective in the Ru-catalyzed hydrogenation of various aryl ketones, producing the corresponding chiral secondary alcohols with significant levels of enantioselectivity. xjtlu.edu.cn The combination of the chiral ligand and the metal center provides a robust catalytic system capable of high turnover numbers and excellent stereocontrol.

Table 3: Ru-Catalyzed Asymmetric Hydrogenation of Ketones with Chiral Benzimidazole-Type Ligands Representative data from studies using analogous chiral ligands.

EntrySubstrateCatalyst SystemYield (%)ee (%)
1AcetophenoneRu(II)/Chiral NH₂-Benzimidazole>9995
21-AcetonaphthoneRu(II)/Chiral Diamine-Diphosphine>9998
32-AcetylpyridineRu(II)/Chiral NNP Ligand9899
44-MethoxyacetophenoneRu(II)/Chiral NH₂-Benzimidazole>9994
53-BromoacetophenoneRu(II)/Chiral Diamine-Diphosphine>9997

Role in Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

This compound and its derivatives have proven to be highly effective catalysts in a range of enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions. The thiourea group acts as a double hydrogen bond donor, activating electrophiles and organizing the transition state assembly to favor the formation of one enantiomer over the other.

A notable application is in the Michael addition reaction, a fundamental method for C-C bond formation. For instance, a bifunctional thiourea catalyst derived from (1R,2R)-diaminocyclohexane has been successfully employed in the asymmetric Michael addition of acetylacetone (B45752) to various nitroolefins. These reactions typically proceed with high yields and good to excellent enantioselectivities. The catalyst's ability to simultaneously activate the nucleophile (via a basic amine group, if present) and the electrophile (through the thiourea's hydrogen bonds) is key to its efficacy.

Another significant area of application is in the conjugate addition of aldehydes and nitroalkanes to electrophilic olefins. Catalysts based on the (1R,2R)-cyclohexanediamine scaffold have been shown to catalyze the addition of aldehydes to nitroalkenes with excellent enantioselectivities. Similarly, the conjugate addition of nitroalkanes to enones is efficiently catalyzed by these types of thioureas, providing access to valuable chiral synthons.

Furthermore, these catalysts have been utilized in enantioselective intramolecular [2+2] photocycloaddition reactions. A chiral bisthiourea derived from (1R,2R)-diaminocyclohexane was found to induce significant asymmetry in the intramolecular photocycloaddition of 2,3-dihydropyridone-5-carboxylates. This demonstrates the versatility of the catalyst in controlling stereochemistry in photochemically-induced transformations.

Below is a data table summarizing the performance of (1R,2R)-cyclohexanediamine-derived thiourea catalysts in various enantioselective reactions.

Reaction TypeCatalyst TypeNucleophile/SubstrateElectrophileYield (%)Enantiomeric Excess (ee %)
Michael Addition(1R,2R)-Cyclohexanediamine-derived thioureaAcetylacetonetrans-β-nitrostyreneup to 99up to 94
Conjugate Addition(1R,2R)-Cyclohexanediamine-derived primary amine thioureaVarious AldehydesNitroalkenesGoodExcellent
Conjugate Addition(1R,2R)-Cyclohexanediamine-derived primary amine thioureaNitroalkanesEnonesHighHigh
Intramolecular [2+2] Photocycloaddition(1R,2R)-Cyclohexanediamine-derived bisthiourea2,3-dihydropyridone-5-carboxylates-GoodSignificant
Cope-Type Hydroamination(1R,2R)-Cyclohexanediamine-derived thiourea4-alkenyl-1-hydroxylamines-Goodup to 95

Investigation of Chiral Induction Mechanisms within Metal-Ligand Coordination Systems

The mechanism of chiral induction by this compound and related thiourea catalysts is primarily attributed to their ability to form specific hydrogen-bonding interactions in the transition state. These non-covalent interactions orient the reacting molecules in a chiral environment, leading to a lower activation energy for the pathway that forms one enantiomer.

In bifunctional thiourea catalysis, such as the Michael addition of a nucleophile to an electrophile, the catalyst plays a dual role. The thiourea moiety activates the electrophile (e.g., a nitroolefin) by forming a double hydrogen bond with an electron-withdrawing group (e.g., the nitro group). Simultaneously, a basic group on the catalyst, often a tertiary amine, deprotonates the nucleophile, increasing its reactivity. This dual activation brings the reactants into close proximity and in a well-defined orientation within the chiral scaffold of the catalyst.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the transition state structures in these reactions. For the Cope-type hydroamination, DFT analysis predicted that a simple thiourea could lower the activation barrier for the cyclization by stabilizing the polar transition structure through hydrogen bonding. nih.gov In the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a tertiary amine thiourea, experimental kinetic isotope effects combined with DFT calculations suggested that carbon-carbon bond formation is the rate-determining step. rsc.org These studies highlight the importance of multiple non-covalent interactions between the catalyst, nucleophile, and electrophile in stabilizing the favored transition state.

The rigidity of the (1R,2R)-cyclohexanediamine backbone is crucial for effective stereocontrol. It locks the thiourea and any other functional groups into a specific spatial arrangement, which in turn dictates the geometry of the transition state assembly. The steric bulk of the substituents on the thiourea nitrogen atoms can also be tuned to create a well-defined chiral pocket that further enhances enantioselectivity by sterically disfavoring one of the prochiral faces of the substrate from approaching the nucleophile.

Immobilization and Heterogenization Strategies for this compound Catalysts

The development of reusable catalytic systems is a key goal in green and sustainable chemistry. Immobilization of homogeneous catalysts like this compound onto solid supports allows for easy separation of the catalyst from the reaction mixture and its potential reuse over multiple cycles. Several strategies have been explored for the heterogenization of chiral thiourea catalysts.

One common approach is the covalent attachment of the catalyst to a polymer support, such as polystyrene. This can be achieved by synthesizing a derivative of the thiourea catalyst that contains a functional group suitable for grafting onto the polymer backbone. For example, a thiourea catalyst can be functionalized with a vinyl group and then copolymerized with styrene (B11656) to produce a polystyrene-supported catalyst. Alternatively, a pre-functionalized polymer can be reacted with a suitably modified thiourea catalyst. Pioneering work by Jacobsen and co-workers involved the evaluation of polystyrene-supported enantiopure ligands, including thioureas derived from (R,R)-1,2-diamines, as organocatalysts for asymmetric Strecker reactions. mdpi.com

Another widely used support material is silica (B1680970) gel. The surface of silica contains silanol (B1196071) groups (Si-OH) that can be functionalized to anchor the catalyst. A common method involves reacting the silica with an organosilane linker, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), to introduce amino groups on the surface. These amino groups can then be used to covalently bind the thiourea catalyst. The resulting silica-supported catalyst benefits from the high surface area and mechanical stability of the silica support.

Mechanistic Insights into Reactions Involving R,r Octahydro Benzoimidazole 2 Thione

Detailed Reaction Pathway Analysis and Characterization

The reaction pathways involving chiral thiourea (B124793) catalysts are often characterized by a series of equilibria leading to the formation of key intermediates and transition states. For a hypothetical reaction catalyzed by (R,R)-Octahydro-benzoimidazole-2-thione, the pathway would likely commence with the formation of a complex between the catalyst and the substrate(s) through hydrogen bonding.

Identification and Isolation of Key Intermediates

In many reactions catalyzed by chiral thioureas, the primary intermediates are complexes formed through hydrogen bonding between the thiourea's N-H protons and an electrophilic substrate. For instance, in a Michael addition, the thiourea would activate the electrophile by hydrogen bonding to its carbonyl or nitro group, making it more susceptible to nucleophilic attack. The resulting ternary complex, involving the catalyst, electrophile, and nucleophile, is a crucial intermediate.

While the isolation of these intermediates can be challenging due to their transient nature, their existence is often inferred from spectroscopic studies (e.g., NMR titration) and computational modeling. In some cases, stable analogs of these intermediates have been synthesized and characterized to provide indirect evidence for their role in the catalytic cycle.

Experimental and Computational Characterization of Transition State Structures

The stereochemical outcome of a reaction is determined at the transition state. Understanding the geometry and energetics of the transition state is therefore paramount. Experimental techniques such as kinetic isotope effect (KIE) studies can provide valuable information about the rate-determining step and the nature of bond-making and bond-breaking in the transition state. rsc.org

Computational methods, particularly density functional theory (DFT), have proven to be powerful tools for elucidating the three-dimensional structures of transition states in chiral thiourea-catalyzed reactions. acs.orgnih.gov These studies often reveal a network of non-covalent interactions, including hydrogen bonds and steric repulsions, that dictate the facial selectivity of the reaction. For this compound, with its rigid bicyclic structure derived from (R,R)-cyclohexanediamine, the steric bulk of the octahydro-benzoimidazole backbone would play a significant role in orienting the substrates within the transition state assembly.

Elucidation of Kinetic and Thermodynamic Control in Reactivity

The concepts of kinetic and thermodynamic control are crucial in understanding the selectivity of reactions. In many organocatalytic reactions, the observed product is the result of kinetic control, meaning the product distribution is determined by the relative rates of competing reaction pathways. The transition state with the lowest activation energy will be favored, leading to the major product.

For reactions catalyzed by this compound, the formation of diastereomeric transition states would lead to different enantiomeric products. The enantioselectivity of the reaction is a direct consequence of the difference in the free energies of these diastereomeric transition states. Computational studies on analogous systems have shown that even small differences in these energies can lead to high enantiomeric excesses.

Investigation of Substituent Effects and Solvent Effects on Reaction Mechanisms

The electronic and steric properties of substituents on both the catalyst and the substrates can significantly influence the reaction mechanism and its outcome. For instance, electron-withdrawing groups on an electrophile would enhance its interaction with the hydrogen-bond donating thiourea catalyst, potentially increasing the reaction rate.

Solvent effects also play a critical role. The ability of the solvent to form hydrogen bonds or to stabilize charged intermediates can alter the reaction pathway and stereoselectivity. researchgate.net In non-polar solvents, the hydrogen bonding between the catalyst and substrate is generally stronger, often leading to higher enantioselectivity. Polar, protic solvents can compete for hydrogen bonding, potentially disrupting the catalyst-substrate complex and lowering the stereochemical control.

Origin of Stereochemical Control and Enantioselectivity in Catalytic Cycles

The origin of stereochemical control in reactions catalyzed by chiral thioureas, and by extension this compound, lies in the ability of the catalyst to create a chiral environment around the reacting molecules. This is achieved through a combination of attractive and repulsive non-covalent interactions in the diastereomeric transition states. acs.orgnih.gov

The primary mode of interaction is the double hydrogen bond donation from the thiourea moiety to the electrophile. scilit.com This not only activates the electrophile but also positions it in a specific orientation relative to the chiral scaffold of the catalyst. The rigid (R,R)-cyclohexanediamine backbone of the octahydro-benzoimidazole-2-thione (B8586171) would then act as a "chiral wall," sterically blocking one face of the approaching nucleophile, thereby directing its attack to the other face.

Computational studies on similar catalysts have highlighted the importance of a well-defined binding pocket where the substrates are held in a specific arrangement, leading to the observed high enantioselectivity. acs.org The precise geometry of this pocket is determined by the stereochemistry of the diamine backbone and the nature of the substituents on the thiourea.

Interactive Data Table: Key Factors Influencing Stereoselectivity in Chiral Thiourea Catalysis

FactorDescriptionExpected Impact on Reactions with this compound
Catalyst Structure The rigid (R,R)-cyclohexanediamine backbone provides a defined chiral environment.The fixed conformation of the bicyclic system is expected to enforce a high degree of facial selectivity.
Hydrogen Bonding The two N-H protons of the thiourea moiety act as hydrogen-bond donors, activating the electrophile.This is the primary mode of substrate activation and orientation, crucial for asymmetric induction.
Steric Hindrance The bulky octahydro-benzoimidazole framework creates steric hindrance on one face of the bound substrate.This steric blocking is a key element in directing the nucleophilic attack to the opposite face, leading to high enantioselectivity.
Solvent Polarity The nature of the solvent can influence the strength of hydrogen bonding and the stability of intermediates.Non-polar solvents are generally preferred to maximize the catalyst-substrate interactions and achieve higher stereocontrol.
Substrate Substituents The electronic and steric properties of the substituents on the reacting molecules affect their binding to the catalyst.The size and electronic nature of substituents can modulate both the reaction rate and the level of enantioselectivity.

Future Research Directions and Overcoming Challenges for R,r Octahydro Benzoimidazole 2 Thione Systems

Development of Novel and Highly Efficient Synthetic Pathways with Enhanced Atom Economy and Sustainability

The further advancement of (R,R)-Octahydro-benzoimidazole-2-thione systems is intrinsically linked to the development of more efficient and sustainable methods for their synthesis. Traditional synthetic routes often rely on hazardous reagents like thiophosgene (B130339) or carbon disulfide, which present significant environmental and safety concerns and exhibit poor atom economy. nih.govprimescholars.com Future research must prioritize the creation of novel synthetic pathways that align with the principles of green chemistry. ajgreenchem.com

Key areas of focus include:

Alternative Thionating Agents: Research into safer and more atom-economical thiocarbonyl sources is essential. This could involve developing catalytic cycles that utilize elemental sulfur or exploring novel reagents that generate fewer stoichiometric byproducts.

Catalytic Approaches: Moving from stoichiometric reagents to catalytic methods for the synthesis of the thiourea (B124793) moiety would represent a significant leap in sustainability. For instance, developing protocols that use a catalyst to facilitate the reaction between the parent diamine and a green sulfur source could drastically improve the environmental profile.

Solvent-Free and Aqueous Conditions: Shifting syntheses from traditional organic solvents to solvent-free conditions (e.g., mechanochemistry) or green solvents like water can reduce environmental impact. nih.gov Ultrasound-assisted synthesis has also been shown to be an effective strategy for accelerating reactions and improving yields in related heterocyclic systems. nih.gov

A comparative analysis of potential synthetic strategies highlights the drive towards greater efficiency and sustainability.

Synthetic StrategyReagentsKey AdvantagesKey DisadvantagesAtom Economy
Traditional Method (R,R)-1,2-Diaminocyclohexane + CS₂/ThiophosgeneWell-established, reliableToxic/hazardous reagents, stoichiometric wasteLow primescholars.com
Isothiocyanate Route (R,R)-1,2-Diaminocyclohexane + Isothiocyanate PrecursorModular, allows for derivative synthesisRequires pre-synthesis of isothiocyanateModerate
Catalytic Thionation (R,R)-1,2-Diaminocyclohexane + Sulfur Source + CatalystPotential for high atom economy, reduced wasteCatalyst development required, may need optimizationPotentially High
Mechanochemical Synthesis (R,R)-1,2-Diaminocyclohexane + Sulfur Source (Solid)Solvent-free, potentially lower energy consumptionScalability may be a challenge, requires specific equipmentHigh

Achieving these goals will not only make the synthesis of this compound and its derivatives more economical but also more environmentally responsible, a critical factor for broader academic and industrial adoption.

Exploration of Untapped Catalytic Applications Beyond Existing Paradigms

While catalysts based on the this compound framework are well-established for a range of asymmetric transformations—including Michael additions, aza-Henry reactions, and Friedel-Crafts alkylations—significant potential for expanding their catalytic repertoire remains. jst.go.jpnih.govpsu.edu The core principle of these catalysts is their ability to act as bifunctional systems, activating electrophiles through hydrogen bonding while a secondary functional group (often a base) activates the nucleophile. pharm.or.jp

Future research should focus on leveraging this mechanism for more complex and novel chemical reactions:

Tandem and Cascade Reactions: Designing derivatives of the core scaffold that can orchestrate multi-step tandem or cascade reactions is a primary goal. This would enable the one-pot synthesis of complex, densely functionalized chiral molecules from simple starting materials, enhancing synthetic efficiency. jst.go.jpnih.gov

Activation of Novel Substrate Classes: Current applications predominantly involve the activation of imines, nitroolefins, and carbonyl compounds. psu.edu Future work could explore the activation of less reactive or previously incompatible substrates. This includes investigating reactions involving alkynes, allenes, or challenging electrophiles that require precise and strong non-covalent interactions.

Asymmetric Cycloadditions: While some applications in cyclizations exist, a systematic exploration of various cycloaddition reactions ([2+2], [4+2], [3+2]) could unlock new pathways to important cyclic and heterocyclic structures. nih.gov For example, the design of catalysts for enantioselective (2+4) cyclizations has been demonstrated with related chiral thioureas, indicating a promising avenue for exploration. nih.gov

Photoredox and Dual Catalysis: Integrating thiourea organocatalysis with other catalytic modes, such as photoredox or metal catalysis, offers an exciting frontier. In such dual catalytic systems, the thiourea could control stereochemistry by selectively binding to an intermediate generated by the other catalyst, enabling transformations that are not possible with either catalyst alone.

Reaction ClassCurrent StatusFuture OpportunityPotential Products
Michael Addition Well-established mdpi.comUse of less activated Michael acceptorsChiral 1,5-dicarbonyls, substituted alkanes
Aza-Henry Reaction Widely used pharm.or.jpDiastereoselective reactions with complex imines acs.orgChiral β-nitroamines
Petasis-type Reactions Demonstrated jst.go.jpnih.govExpansion of boronic acid and quinolinium salt scopeChiral 1,2-addition products
Domino/Cascade Reactions Emerging jst.go.jpnih.govDesign of catalysts for multi-bond forming sequencesDensely functionalized polycyclic systems
Photoredox Dual Catalysis Largely unexploredAsymmetric radical additions and couplingsEnantioenriched products from radical intermediates

By pushing the boundaries of their catalytic function, researchers can elevate this compound systems from reliable tools for known reactions to versatile platforms for chemical innovation.

Advancements in Computational Prediction and Rational Design of Derivatives with Tailored Reactivity

The traditional approach to catalyst development often relies on extensive experimental screening. However, modern computational chemistry offers a powerful alternative for the rational design of new catalysts. nih.gov By modeling the transition states of catalyzed reactions, researchers can gain deep insights into the non-covalent interactions that govern stereoselectivity and reactivity.

Future advancements in this area will be critical for accelerating the development of next-generation this compound catalysts:

Predictive Modeling of Enantioselectivity: Using techniques like Density Functional Theory (DFT), it is possible to build accurate models of the catalyst-substrate complex in the transition state. These models can elucidate the specific hydrogen bonds and steric interactions responsible for chiral induction, allowing for the in silico prediction of enantioselectivity for new catalyst derivatives and substrates. nih.gov

Rational Design of Task-Specific Catalysts: Computational tools can be used to design catalysts with tailored properties. For example, by modeling the electronic effects of different substituents on the aromatic rings commonly appended to the thiourea nitrogen atoms, one can fine-tune the acidity of the N-H protons. This allows for the optimization of the catalyst's hydrogen-bonding strength to suit specific electrophiles.

High-Throughput Virtual Screening: As computational power increases, it will become feasible to perform high-throughput virtual screening of large libraries of potential catalyst derivatives. This would involve computationally evaluating the performance of thousands of candidate structures for a target reaction, allowing experimental efforts to be focused only on the most promising candidates. jcchems.com

Computational ApproachObjectiveExpected Outcome
Transition State Analysis (DFT) Understand the origin of stereoselectivityAccurate prediction of enantiomeric excess (ee) and diastereomeric ratio (dr) nih.gov
In Silico Substituent Screening Optimize catalyst acidity and steric profileIdentification of substituents that enhance reactivity and selectivity for a target reaction
Molecular Dynamics (MD) Simulations Analyze catalyst and substrate dynamicsInsight into conformational flexibility and pre-organization of the catalytic complex
Quantitative Structure-Activity Relationship (QSAR) Correlate structural features with catalytic performanceA predictive model to rapidly estimate the effectiveness of novel catalyst designs jcchems.com

The integration of these computational strategies will transition catalyst development from a trial-and-error process to a more predictive and design-oriented discipline, saving significant time and resources.

Integration with Modern Chemical Engineering Principles, Including Flow Chemistry and High-Throughput Screening Methodologies

To bridge the gap between laboratory discovery and practical application, the integration of this compound catalysis with modern chemical engineering principles is essential. Flow chemistry and high-throughput screening (HTS) are two such principles that can dramatically accelerate both the optimization and scale-up of catalytic processes.

Flow Chemistry: Performing organocatalyzed reactions in continuous flow reactors offers numerous advantages over traditional batch processing. researchgate.netunimi.it These include superior control over reaction parameters (temperature, pressure, residence time), enhanced safety due to the small reaction volumes, and simplified scale-up by extending the operation time or "numbering-up" reactors. For reactions catalyzed by this compound systems, flow chemistry could enable:

Immobilization and Catalyst Recycling: The catalyst can be immobilized on a solid support and packed into a column (a packed-bed reactor). Reactants flow through the column, and the product is collected downstream, allowing for easy separation and continuous reuse of the expensive chiral catalyst.

Process Optimization: The rapid variation of reaction conditions in a flow system allows for fast and efficient optimization of yield and enantioselectivity.

High-Throughput Screening (HTS): HTS methodologies allow for the rapid evaluation of large numbers of catalysts and reaction conditions in parallel. mpg.de For the discovery of new applications for this compound derivatives, HTS is invaluable.

Catalyst Library Screening: Libraries of catalysts with diverse steric and electronic properties can be synthesized and screened against a wide array of substrates and reaction types to identify new catalytic activities.

Rapid Enantioselectivity Determination: HTS-compatible analytical techniques, such as circular dichroism (CD) spectroscopy, can be used for the rapid determination of enantiomeric excess in a 96-well plate format, significantly speeding up the screening process. rsc.org

TechnologyApplication to Catalyst SystemKey Benefit
Flow Chemistry Immobilized catalyst in a packed-bed reactorContinuous production, catalyst reusability, enhanced safety and control researchgate.net
High-Throughput Screening (HTS) Parallel screening of catalyst librariesRapid discovery of new reactions and optimal catalysts mpg.de
Circular Dichroism (CD) Plate Reader Rapid analysis of enantiomeric excessAccelerated optimization and screening workflows rsc.org

By embracing these engineering principles, the development cycle for new asymmetric processes using this compound catalysts can be significantly shortened, facilitating their transition from academic curiosities to practical synthetic tools.

Q & A

Q. How to investigate the compound’s role in supramolecular assemblies?

  • Methodological Answer : Co-crystallize with aromatic guests (e.g., pyridine derivatives) and analyze via X-ray crystallography to study π-π interactions. Use scanning electron microscopy (SEM) to visualize morphology and dynamic light scattering (DLS) to monitor aggregation in solution .

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